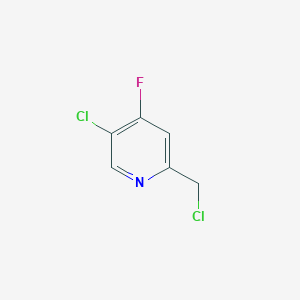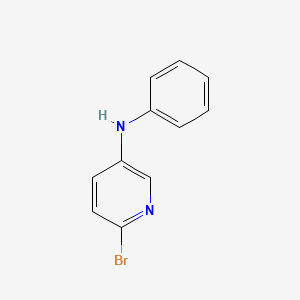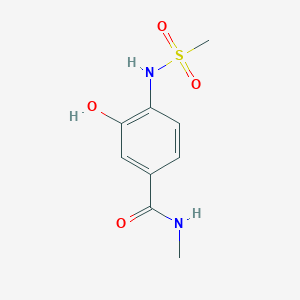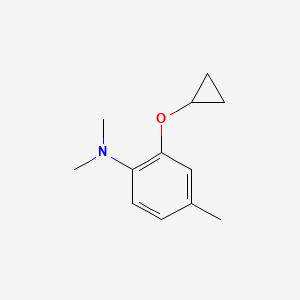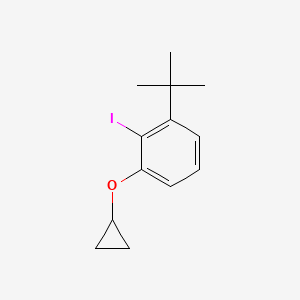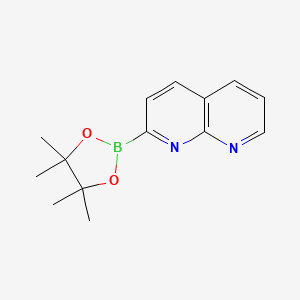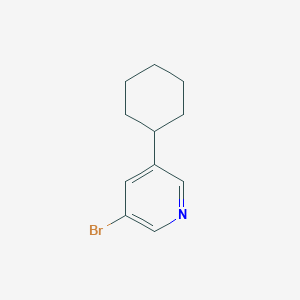
3-Bromo-5-cyclohexylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-cyclohexylpyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the third position and a cyclohexyl group attached to the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexylpyridine typically involves the bromination of 5-cyclohexylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-5-cyclohexylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-cyclohexylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include 3-amino-5-cyclohexylpyridine, 3-thio-5-cyclohexylpyridine, and 3-alkoxy-5-cyclohexylpyridine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 5-cyclohexylpyridine.
科学的研究の応用
Chemistry: 3-Bromo-5-cyclohexylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used to study the effects of brominated pyridines on cellular processes. It can be used as a probe to investigate the interactions of brominated compounds with biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-5-cyclohexylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
3-Bromopyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
5-Cyclohexylpyridine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3-Bromo-5-hydroxypyridine: Contains a hydroxyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-5-cyclohexylpyridine is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1209459-48-2 |
|---|---|
分子式 |
C11H14BrN |
分子量 |
240.14 g/mol |
IUPAC名 |
3-bromo-5-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChIキー |
GKIAJCAULUPYJH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






